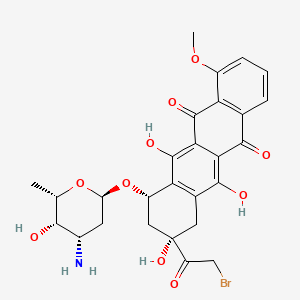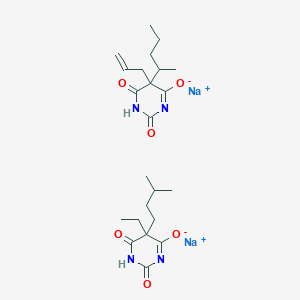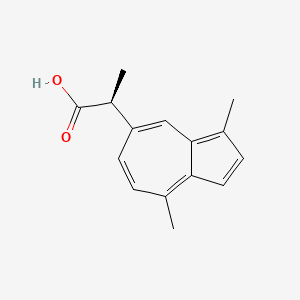
14-Bromodaunorubicin
Vue d'ensemble
Description
14-Bromodaunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic commonly used in cancer treatment. This compound is characterized by the substitution of a bromine atom at the 14th position of the daunorubicin molecule. The molecular formula of this compound is C27H28BrNO10, and it has a molecular weight of 606.42 g/mol . It is primarily used in scientific research due to its potent anticancer properties.
Méthodes De Préparation
The synthesis of 14-Bromodaunorubicin typically involves the bromination of daunorubicin. One common method includes the ketalization of daunorubicin to form daunorubicin-13-dimethylketal, followed by bromination to yield this compound-13-dimethylketal. The final step involves the hydrolysis of this intermediate to produce this compound . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
14-Bromodaunorubicin undergoes various chemical reactions, including:
Substitution Reactions: It can react with thiols in methanol, in the presence of potassium carbonate, to form 14-thia analogues.
Nucleophilic Displacement: Esterification reactions under basic conditions can produce Dox-14-O-esters.
Hydrolysis: The hydrolysis of this compound-13-dimethylketal yields this compound.
Common reagents used in these reactions include potassium carbonate, methanol, and various thiols. The major products formed from these reactions are typically analogues of daunorubicin with modified functional groups.
Applications De Recherche Scientifique
14-Bromodaunorubicin is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an anticancer agent, where it has shown efficacy against various cancer cell lines . Additionally, it is used in the synthesis of other anthracycline derivatives, contributing to the development of new chemotherapeutic agents . In biological research, it serves as a tool to study the mechanisms of drug resistance and the role of DNA intercalation in cancer therapy.
Mécanisme D'action
The mechanism of action of 14-Bromodaunorubicin is similar to that of daunorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. Additionally, it generates reactive oxygen species (ROS), causing further DNA damage .
Comparaison Avec Des Composés Similaires
14-Bromodaunorubicin is often compared with other anthracycline derivatives such as doxorubicin and daunorubicin. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to the presence of the bromine atom at the 14th position. This modification can influence its pharmacokinetic properties and potency . Other similar compounds include 14-thiaadriamycin and 14-iododaunorubicin, which also undergo substitution reactions to form various analogues .
Propriétés
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRWYZDETCDVGB-TZSSRYMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215356 | |
| Record name | 14-Bromodaunorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65026-79-1 | |
| Record name | 14-Bromodaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065026791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Bromodaunorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine](/img/structure/B1228543.png)









